1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone is a chemical compound known for its unique structural properties and significant applications in various fields. The compound features a pyrrolidinone ring attached to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions. This structural configuration imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone typically involves the reaction of 3,5-bis(trifluoromethyl)benzoyl chloride with pyrrolidine under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents like tetrahydrofuran (THF) to prevent moisture interference. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential pharmaceutical applications.
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound’s unique properties make it a candidate for drug development, particularly in designing molecules with enhanced bioavailability and stability.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its penetration through biological membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
3,5-Bis(trifluoromethyl)benzyl modified triazine-based covalent organic framework: Used in materials science for enhancing the performance of lithium-sulfur batteries.
(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol: Utilized as a chiral intermediate in pharmaceutical synthesis.
Uniqueness: 1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone stands out due to its pyrrolidinone ring, which imparts additional stability and reactivity compared to other similar compounds. This unique structure allows for diverse applications in various fields, making it a versatile and valuable chemical entity .
Biological Activity
1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity, which plays a crucial role in its interaction with biological membranes and molecular targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H12F6N, and it possesses a pyrrolidinone ring substituted with a 3,5-bis(trifluoromethyl)phenyl group. The trifluoromethyl groups significantly influence the compound's chemical reactivity and biological properties.
The mechanism of action for this compound involves:
- Lipophilicity : The trifluoromethyl groups increase the compound's ability to penetrate lipid membranes.
- Target Interaction : The sulfonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity.
- Stability : The pyrrolidinone ring contributes to the compound's stability and binding affinity to various biological targets.
Enzyme Inhibition
Research indicates that compounds containing trifluoromethyl groups can enhance enzyme inhibition potency. For instance, studies have shown that the incorporation of a trifluoromethyl group can increase the inhibition of enzymes such as reverse transcriptase by stabilizing key interactions with the protein .
Antimicrobial Properties
This compound has demonstrated notable antimicrobial activity against various bacterial strains. A study reported that derivatives with similar structural features exhibited potent activity against drug-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Case Study 1: Antimicrobial Activity
In a recent study, derivatives of this compound were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited minimum biofilm eradication concentrations (MBEC) as low as 1 µg/mL against S. aureus biofilms .
Compound Name | Activity | MBEC (µg/mL) |
---|---|---|
Compound A | Active | 1 |
Compound B | Active | 2 |
Compound C | Inactive | N/A |
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of this compound with specific enzymes. The compound was found to inhibit the activity of certain enzymes involved in metabolic pathways critical for bacterial survival, showcasing its potential as an antimicrobial agent .
Research Findings
Recent literature highlights several key findings regarding the biological activities of this compound:
- Enhanced Potency : The trifluoromethyl substitution significantly enhances the potency of related compounds in inhibiting various enzymes .
- Broad Spectrum Activity : Compounds with similar structures have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Potential Therapeutic Applications : Given its unique properties, there is ongoing research into its applications in drug development for treating infections caused by resistant strains .
Properties
Molecular Formula |
C12H9F6NO |
---|---|
Molecular Weight |
297.20 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C12H9F6NO/c13-11(14,15)7-4-8(12(16,17)18)6-9(5-7)19-3-1-2-10(19)20/h4-6H,1-3H2 |
InChI Key |
QBBPVNDZYGNVKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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